Benzenesulfonic acid;3-(5,6-dichloropyridin-3-yl)-3,6-diazabicyclo[3.2.0]heptane
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Overview
Description
3,6-DIAZABICYCLO[3.2.0]HEPTANE, 3-(5,6-DICHLORO-3-PYRIDINYL)-, (1S,5S)-, MONOBENZENESULFONATE is a chemical compound known for its unique structure and significant applications in various fields. This compound is particularly noted for its role in treating pain and other disorders associated with the nicotinic acetylcholine receptor .
Preparation Methods
The synthesis of 3,6-DIAZABICYCLO[3.2.0]HEPTANE, 3-(5,6-DICHLORO-3-PYRIDINYL)-, (1S,5S)-, MONOBENZENESULFONATE involves several steps. The synthetic route typically includes the reaction of 3,6-diazabicyclo[3.2.0]heptane with 5,6-dichloro-3-pyridine under specific conditions to form the desired product. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify its structure, leading to new derivatives.
Scientific Research Applications
3,6-DIAZABICYCLO[3.2.0]HEPTANE, 3-(5,6-DICHLORO-3-PYRIDINYL)-, (1S,5S)-, MONOBENZENESULFONATE has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its interactions with biological molecules.
Medicine: Investigated for its potential in treating pain and other disorders related to the nicotinic acetylcholine receptor.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects by interacting with the nicotinic acetylcholine receptor. This interaction modulates the receptor’s activity, leading to various physiological effects. The molecular targets and pathways involved include the modulation of neurotransmitter release and signal transduction pathways .
Comparison with Similar Compounds
Compared to other similar compounds, 3,6-DIAZABICYCLO[3.2.0]HEPTANE, 3-(5,6-DICHLORO-3-PYRIDINYL)-, (1S,5S)-, MONOBENZENESULFONATE is unique due to its specific structure and high affinity for the nicotinic acetylcholine receptor. Similar compounds include:
- 3,6-DIAZABICYCLO[3.2.0]HEPTANE derivatives with different substituents.
- Other pyridine-based compounds with similar pharmacological profiles .
Properties
Molecular Formula |
C16H17Cl2N3O3S |
---|---|
Molecular Weight |
402.3 g/mol |
IUPAC Name |
benzenesulfonic acid;3-(5,6-dichloropyridin-3-yl)-3,6-diazabicyclo[3.2.0]heptane |
InChI |
InChI=1S/C10H11Cl2N3.C6H6O3S/c11-8-1-7(3-14-10(8)12)15-4-6-2-13-9(6)5-15;7-10(8,9)6-4-2-1-3-5-6/h1,3,6,9,13H,2,4-5H2;1-5H,(H,7,8,9) |
InChI Key |
QDWNBBFBKYGQFG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CN(CC2N1)C3=CC(=C(N=C3)Cl)Cl.C1=CC=C(C=C1)S(=O)(=O)O |
Origin of Product |
United States |
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